Physicochemical Differentiation: 2‑Oxo‑7‑azaindole‑5‑carboxylic Acid Versus the Non‑Oxo Parent Scaffold (CAS 754214‑42‑1)
The presence of the 2‑oxo (lactam) group in the target compound compared with the non‑oxo parent 1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid (CAS 754214‑42‑1) produces a measurable, computationally validated shift in lipophilicity and hydrogen‑bond acceptor capacity [1]. The target compound exhibits an XLogP3‑AA of −0.4 versus +0.8 for the non‑oxo parent, a difference of 1.2 log units, and provides four hydrogen‑bond acceptors compared with three for the parent [1]. The molecular weight increase from 162.15 to 178.14 g mol⁻¹ is attributable to the additional oxygen atom [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = −0.4 |
| Comparator Or Baseline | 1H‑Pyrrolo[2,3‑b]pyridine‑5‑carboxylic acid (CAS 754214‑42‑1): XLogP3‑AA = +0.8 |
| Quantified Difference | ΔXLogP3‑AA = −1.2 (target is 1.2 log units more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
A 1.2 log-unit shift in lipophilicity directly impacts aqueous solubility, membrane permeability, and non-specific protein binding, making the 2‑oxo scaffold a structurally distinct starting point for lead optimisation that cannot be mimicked by the non‑oxo parent.
- [1] PubChem. (2026). Compound Summary for CID 21956273: 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Computed Properties section. View Source
